molecular formula C9H11ClFNO2S B2392083 N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411180-92-0

N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride

Cat. No.: B2392083
CAS No.: 2411180-92-0
M. Wt: 251.7
InChI Key: KHKDMZQKHYJGMY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is a chemical compound with a complex structure that includes a chlorophenyl group, an ethyl group, a methylsulfamoyl group, and a fluoride atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.

Scientific Research Applications

N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl chloride
  • N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl bromide
  • N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl iodide

Uniqueness

N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoride atom, in particular, can significantly influence its reactivity and interaction with biological targets compared to its chloride, bromide, and iodide analogs.

Properties

IUPAC Name

N-[(1S)-1-(4-chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO2S/c1-7(12(2)15(11,13)14)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKDMZQKHYJGMY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N(C)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)N(C)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.